VU6005649
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU6005649 is a central nervous system (CNS) penetrant compound that acts as a positive allosteric modulator of metabotropic glutamate receptors 7 and 8 (mGlu7 and mGlu8). It has shown significant potential in scientific research due to its ability to modulate these receptors with high selectivity and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
VU6005649 is synthesized from a series of pyrazolo[1,5-a]pyrimidines. The synthetic route involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
VU6005649 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide, ethanol) . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationships and optimize the compound’s efficacy and selectivity .
Scientific Research Applications
VU6005649 has a wide range of scientific research applications, including:
Mechanism of Action
VU6005649 exerts its effects by binding to the allosteric sites of mGlu7 and mGlu8 receptors, enhancing their activity. This modulation leads to changes in neuronal signaling pathways, which can result in various physiological effects . The compound’s ability to penetrate the CNS and selectively modulate these receptors makes it a valuable tool for studying the underlying mechanisms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
VU0155041: A selective mGlu4 receptor modulator with distinct pharmacological profile.
VU0360172: A positive allosteric modulator of mGlu5 receptors, used for comparison in receptor selectivity studies.
Uniqueness
VU6005649 is unique due to its dual modulation of both mGlu7 and mGlu8 receptors, which is not commonly observed in other similar compounds. This dual activity provides a broader range of applications and potential therapeutic benefits .
Properties
IUPAC Name |
3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZCKAQIIPSDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interact with the mGlu7 receptor, and what are the downstream effects?
A: 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as VU6005649, acts as a positive allosteric modulator (PAM) of the mGlu7 receptor []. Unlike orthosteric agonists like glutamate or L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) which bind to the primary glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. Although the exact binding site of this compound on mGlu7 remains to be fully characterized, this interaction ultimately results in amplified activation of G-proteins and subsequent intracellular signaling cascades [].
Q2: Are there differences in how this compound interacts with mGlu7 compared to other PAMs or agonists?
A: Research indicates that while this compound and other mGlu7 PAMs share a similar mechanism of action, they might exhibit subtle differences in their maximal potentiation levels depending on whether glutamate or L-AP4 is used as the agonist []. This suggests that the conformational changes induced by different PAMs, including this compound, might influence the receptor's sensitivity to different agonists. Further investigation is needed to fully elucidate these nuances and their implications for drug development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.